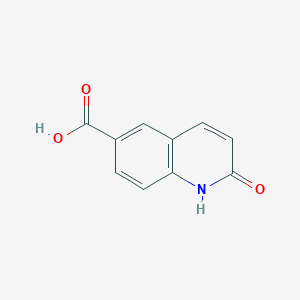

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid

Descripción general

Descripción

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acylation of anthranilic acid derivatives followed by cyclization. For example, methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be prepared by acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The key intermediates are typically prepared through oxidation reactions, such as the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium .

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation primarily at the aromatic ring or keto group. Key findings include:

-

Silver nitrate-mediated oxidation : Forms 6-carboxyquinoline derivatives under alkaline conditions .

-

Potassium permanganate oxidation : Generates hydroxylated quinoline carboxylic acids in acidic media.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| AgNO₃ | Alkaline aqueous | Quinoline-6-carboxylic acid | 75–82 | |

| KMnO₄ | H₂SO₄ (1M), 80°C | 4-Hydroxyquinoline-6-carboxylic acid | 68 |

Reduction Reactions

The keto group and aromatic system participate in reduction processes:

-

NaBH₄ reduction : Selectively reduces the 2-oxo group to 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives.

-

H₂/Pd-C catalysis : Full reduction of the quinoline ring yields decahydroquinoline carboxylic acids.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Solvent | Product | Reaction Time | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol | 2-Hydroxy-1,2-dihydroquinoline-6-carboxylic acid | 4 h | |

| H₂ (1 atm)/Pd-C | Ethanol | Decahydroquinoline-6-carboxylic acid | 12 h |

Substitution Reactions

The 1,2-dihydroquinoline framework undergoes electrophilic and nucleophilic substitutions:

-

Halogenation : Chlorination at C-3 using SOCl₂ yields 3-chloro-2-oxoquinoline-6-carboxylic acid .

-

Amination : Microwave-assisted amidation at C-3 produces carboxamide derivatives .

Key Example :

textSynthesis of 3-carboxamide derivatives: 1. React 2-oxo-1,2-dihydroquinoline-6-carboxylic acid with SOCl₂ to form acid chloride 2. Couple with amines using HATU/DIPEA in DMF 3. Isolate products via precipitation (typical yield: 70–85%)[3]

Cyclization and Ring-Modification Reactions

The compound participates in ring-expansion and heterocycle-forming reactions:

-

Malonate cyclization : Forms fused pyranoquinoline systems when reacted with diethyl malonate .

-

Thiourea-mediated ring expansion : Generates quinazolinone derivatives under reflux conditions .

Table 3: Cyclization Reaction Conditions

| Reagent | Temperature | Product | Application | Source |

|---|---|---|---|---|

| Diethyl malonate | 120°C | Pyrano[3,2-c]quinoline-6-carboxylic acid | Fluorescent probes | |

| Thiourea/K₂CO₃ | Reflux | Quinazolin-4(3H)-one derivative | Enzyme inhibition studies |

Functional Group Interconversion

The carboxylic acid moiety demonstrates versatile reactivity:

-

Esterification : Methanol/H₂SO₄ converts acid to methyl ester (95% conversion) .

-

Amidation : Forms potent DNA gyrase inhibitors when coupled with aryl amines :

textExample: 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative • IC₅₀ = 0.0017 μM vs. E. coli DNA gyrase[3] • 100× selectivity over human topoisomerase II[3]

Stability and Reaction Considerations

Critical parameters influencing reaction outcomes:

-

pH sensitivity : Decomposition occurs above pH 9 due to ring-opening

-

Thermal stability : Maintains integrity below 200°C (TGA data)

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates

This comprehensive analysis demonstrates the compound's utility as a synthetic building block for pharmaceuticals and functional materials. Recent advances in microwave-assisted synthesis and catalytic amidation have significantly expanded its reaction scope.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Precursor for Pharmaceuticals

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is foundational to its therapeutic potential.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 9.97 mM against MDR strains, indicating their potential as therapeutic agents for resistant infections .

Anticancer Properties

The anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives has been highlighted in studies involving the MCF-7 breast cancer cell line. Compounds derived from this structure have shown strong anticancer activity compared to standard treatments like Doxorubicin, effectively inhibiting cell proliferation .

Biological Research

Building Blocks for Active Molecules

In biological research, this compound serves as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their interactions with cellular receptors and enzymes, which can modulate various signaling pathways involved in cell growth and apoptosis.

Materials Science

Development of Novel Materials

The compound is also being investigated in materials science for its unique electronic properties. It can be incorporated into polymers or used to develop new materials with specific electronic or optical characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications at specific positions on the quinoline ring can enhance both lipophilicity and biological efficacy. For example:

- Substituents at the C(6) position have shown increased activity against various targets.

- A series of ring-substituted derivatives were evaluated for antifungal properties, revealing a correlation between structural modifications and enhanced efficacy .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit similar chemical properties.

2-Hydroxyquinoline: Another quinoline derivative with similar reactivity and applications.

Uniqueness

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. We will also explore the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline, including 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, exhibit significant inhibition against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb). For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 9.97 mM against MDR strains, indicating their potential as therapeutic agents for resistant infections .

Anticancer Activity

Research has highlighted the anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives. The MTT assay conducted on the MCF-7 breast cancer cell line revealed that several synthesized compounds exhibited strong anticancer activity compared to the reference drug Doxorubicin (Dox). These compounds were able to inhibit cell proliferation effectively, suggesting their utility in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes crucial for survival, leading to its antimicrobial effects.

- Cellular Receptor Interaction : It can bind to receptors involved in cancer cell proliferation, modulating signaling pathways that lead to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring can enhance biological activity. For instance:

- Compounds with substituents at the C(6) position showed increased lipophilicity and biological activity.

- A series of ring-substituted derivatives were evaluated for their activity against photosynthetic electron transport and antifungal properties, revealing a correlation between structural modifications and enhanced efficacy .

Case Studies

Propiedades

IUPAC Name |

2-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGJLQZSCUPAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537463 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-78-0 | |

| Record name | 6-Carboxycarbostyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70639-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.